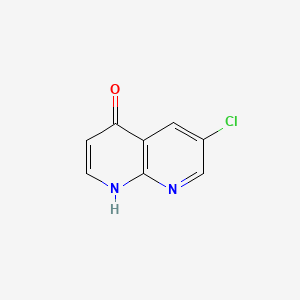

6-Chloro-1,8-naphthyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRCAEQIJGGDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704802 | |

| Record name | 6-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219815-54-9 | |

| Record name | 6-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 1,8 Naphthyridin 4 Ol and Its Analogues

Classical and Modified Cyclization Reactions in Naphthyridine Synthesis

The construction of the 1,8-naphthyridine (B1210474) ring system is primarily achieved through cyclization reactions that form the second pyridine (B92270) ring onto a pre-existing pyridine moiety. While numerous methods analogous to quinoline (B57606) synthesis exist, their efficiency can be hampered by the lower electron density of the pyridine ring compared to a benzene (B151609) ring, which can impede the crucial electrophilic cyclization step. ekb.eg

Friedländer Condensation and its Variants in Aqueous Media

The Friedländer synthesis is one of the most effective and straightforward methods for producing 1,8-naphthyridines. ekb.egresearchgate.net This reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing an ortho-carbonyl group, typically 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group (e.g., ketones, nitriles, or esters). ekb.egniscpr.res.in The reaction can be catalyzed by either acids or bases. ekb.eg

Classical Friedländer reactions often required harsh conditions and long reaction times. ekb.eg However, significant progress has been made in developing greener and more efficient protocols. A notable advancement is the use of water as a solvent, which is advantageous due to its low cost, safety, and environmentally benign nature. nih.govacs.org

Several catalytic systems have been explored to facilitate the Friedländer condensation in aqueous media:

Choline (B1196258) hydroxide (B78521) (ChOH): This inexpensive and biocompatible ionic liquid has been used as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water with excellent yields (>90%). nih.govacs.org The reaction proceeds smoothly at temperatures ranging from room temperature to 50°C. acs.org

Potassium triiodide (KI3): This catalyst effectively promotes the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group in water, affording high yields of 1,8-naphthyridines. niscpr.res.inniscair.res.in

Basic Ionic Liquids: Imidazolium-based ionic liquids have been shown to catalyze the Friedländer reaction, acting as both the solvent and catalyst, leading to high yields. acs.orgnih.gov

The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,8-naphthyridine product.

Table 1: Examples of Friedländer Synthesis of 1,8-Naphthyridines

| Starting Materials | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde, Acetone (B3395972) | Choline Hydroxide / H₂O | 50°C, 6h | 2-Methyl-1,8-naphthyridine | >95 | acs.org |

| 2-Aminonicotinaldehyde, Cyclohexanone | Choline Hydroxide / H₂O | 50°C, 6h | 2,3,4,5-Tetrahydroacridine | >95 | acs.org |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate (B1235776) | KI₃ / H₂O | Reflux | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | High | niscpr.res.in |

Skraup Synthesis and Related Cyclization Approaches

The Skraup reaction, a classic method for quinoline synthesis, involves the reaction of an aromatic amine with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. ekb.eg When applied to 2-aminopyridine for the synthesis of 1,8-naphthyridines, this method generally provides unsatisfactory yields. ekb.egmdpi.com The low electron density of the pyridine ring makes the required electrophilic cyclization less efficient compared to that of aniline (B41778) derivatives. ekb.eg

Despite the low yields, modifications have been explored. The use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) as the oxidizing agent and catalyst has been reported to produce 1,8-naphthyridine from 2-aminopyridine in a 30% yield. thieme-connect.de This modification is thought to minimize side product formation, simplifying isolation. thieme-connect.de Condensation of methyl-substituted 2-aminopyridines with glycerol or α,β-unsaturated carbonyl compounds under these modified conditions can produce various alkyl-substituted 1,8-naphthyridines, though typically in low to moderate yields (1-18%). ekb.egthieme-connect.de

Doebner Reaction and Specific Modifications

The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, has been investigated for 1,8-naphthyridine synthesis. oregonstate.eduresearchgate.net However, most attempts to use 2-aminopyridine in this reaction have been unsuccessful, failing to produce the desired cyclized naphthyridine ring. oregonstate.eduresearchgate.net Instead, open-chain condensation products are often formed. researchgate.net

The lack of cyclization is attributed to the deactivating effect of the pyridine nitrogen, which reduces the nucleophilicity of the C-3 position required for ring closure. oregonstate.edu Successful cyclization to a 1,8-naphthyridine via the Doebner reaction is possible but requires the presence of a strong electron-releasing group at the 6-position of the 2-aminopyridine ring. For instance, 2,6-diaminopyridine (B39239) has been shown to yield a 1,8-naphthyridine derivative due to the activating effect of the second amino group. oregonstate.edu Similarly, 6-hydroxy-2-aminopyridine can also facilitate the reaction, albeit with lower yields. oregonstate.edu

Conrad-Limpach, Knorr, and Pfitzinger Syntheses

These classical quinoline syntheses have also been adapted for the preparation of 1,8-naphthyridine analogues, particularly those bearing a hydroxyl or carboxyl group at the 4-position.

The Conrad-Limpach synthesis involves the condensation of an aminopyridine with a β-ketoester. ekb.egwikipedia.org The reaction can proceed via two pathways depending on the temperature. At lower temperatures, addition to the keto group is favored, which upon cyclization leads to a 4-naphthyridinone (the keto tautomer of a 4-hydroxynaphthyridine). ekb.egwikipedia.org For example, the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate followed by thermal cyclization in paraffin (B1166041) oil or diphenyl ether yields 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. ekb.eg This method is a key route to 4-hydroxy-1,8-naphthyridine derivatives. researchgate.netresearchgate.net

The Knorr synthesis , conversely, involves condensation at the ester group of the β-ketoester at higher temperatures, leading to 2-naphthyridinones after cyclization. ekb.egakinik.com

The Pfitzinger synthesis provides a route to 1,8-naphthyridine-4-carboxylic acids. ekb.eg This method traditionally involves the reaction of isatin (B1672199) with a carbonyl compound. For naphthyridine synthesis, an aza-analogue of isatin, such as 7-azaisatin, is reacted with an α-methylene carbonyl compound under basic conditions. ekb.eg An alternative Pfitzinger-type condensation reacts [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with acetyl compounds in ethanolic potassium hydroxide to directly afford 2-aryl-1,8-naphthyridine-4-carboxylic acids. ekb.egacs.org

Gould–Jacobs and Meth-Cohn Methodologies

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxy-1,8-naphthyridine derivatives. ekb.egvulcanchem.com It begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). ekb.egacs.org This forms an intermediate that undergoes thermal cyclization, typically in a high-boiling solvent like diphenyl ether at around 250°C, to yield an ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.egacs.orgwikipedia.org This product can then be hydrolyzed and decarboxylated if the unsubstituted 4-ol is desired. wikipedia.org

Table 2: Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

| Reactants | Conditions | Product | Yield (%) | Reference(s) |

|---|

The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridine. ekb.egniscpr.res.in In this synthesis, an N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.egvulcanchem.com This versatile intermediate can then be used to synthesize a variety of other 1,8-naphthyridine derivatives.

Pictet-Spengler Reaction Analogues

The Pictet-Spengler reaction, which traditionally synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde, has been adapted for the synthesis of fused 1,8-naphthyridine systems. wikipedia.org An analogous reaction can be used to construct benzo[c] ekb.egvulcanchem.comnaphthyridines. cofc.edupublicationslist.org

In one example, the synthesis begins with a Suzuki coupling to create a 3-(furan-3-yl)pyridin-2-amine or 3-(thiophen-3-yl)pyridin-2-amine intermediate. ekb.eg This intermediate then undergoes a Pictet-Spengler-type cyclization with various aldehydes to yield the fused thieno- or furo-[2,3-c] ekb.egvulcanchem.comnaphthyridine derivatives. ekb.eg Another approach utilizes the peptide coupling agent propylphosphonic anhydride (B1165640) (T3P) to mediate the reaction, providing an efficient method for preparing 5,6-dihydrobenzo[c] ekb.egvulcanchem.comnaphthyridines. cofc.edupublicationslist.org

Modern and Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

Recent advancements in the synthesis of 1,8-naphthyridines have been driven by the principles of green chemistry, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.govekb.eg These modern methods offer significant advantages over classical synthetic routes, which often require harsh conditions and lengthy reaction times. ekb.eg

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,8-naphthyridine derivatives. niscpr.res.inniscpr.res.in This technique significantly reduces reaction times from hours to minutes while often improving product yields. niscpr.res.intsijournals.com

The Friedlander condensation, a key reaction for forming the 1,8-naphthyridine core, has been successfully adapted to microwave conditions. For instance, the reaction of 2-aminonicotinaldehyde with active methylene compounds in the presence of a catalytic amount of piperidine (B6355638) in methanol (B129727) is dramatically accelerated by microwave irradiation, affording 2,3-disubstituted-1,8-naphthyridines in high yields. niscpr.res.in Similarly, a solvent-free approach using ammonium (B1175870) acetate (B1210297) as a catalyst under microwave irradiation provides an environmentally benign and efficient route to 1,8-naphthyridines. niscpr.res.in

The synthesis of more complex structures, such as 1,8-naphthyridinyl phthalazine-1,4-diones, has also been achieved using microwave irradiation under solvent-free conditions, highlighting the versatility of this method. scispace.com Furthermore, the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine has been accomplished through microwave-assisted cyclization. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridines

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Friedlander Condensation | Hours | Minutes | Significant | niscpr.res.in |

| Synthesis with Anhydrous AlCl3 | 8-9 hours | 5-6 minutes | Quantitative yields | tsijournals.com |

| Friedlander Condensation (Solvent-Free) | Longer reaction times | 2-5 minutes | High (80-92%) | niscpr.res.in |

| Synthesis of Azetidinones | Not specified | Shorter reaction times | Not specified | rasayanjournal.co.in |

Metal-Free Catalysis and Aqueous/Solvent-Free Reaction Conditions

The development of metal-free catalytic systems and the use of environmentally friendly solvents like water are central to green chemistry approaches in 1,8-naphthyridine synthesis.

A notable example is the gram-scale synthesis of 1,8-naphthyridines via the Friedlander reaction in water, using the biocompatible ionic liquid choline hydroxide (ChOH) as a metal-free catalyst. nih.govacs.org This method is not only sustainable but also allows for easy separation of the catalyst and product. nih.gov The reaction proceeds efficiently at moderate temperatures, and the use of water as a solvent is a significant advantage over traditional organic solvents. nih.govacs.org

Researchers have also developed a transition-metal-free method for the direct α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.org This highly chemoselective method operates under mild conditions and tolerates a good range of functional groups. rsc.org Furthermore, catalyst-free conditions have been employed for the three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol (B145695) to produce functionalized niscpr.res.inacs.orgnaphthyridine derivatives. researchgate.net

Ionic Liquid-Mediated Reactions for Enhanced Yields and Recyclability

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and recyclability. nih.gov In the context of 1,8-naphthyridine synthesis, ILs have been shown to enhance reaction rates and yields.

Several basic ionic liquids have been synthesized and utilized as catalysts for the Friedlander reaction to prepare 1,8-naphthyridine derivatives. nih.govacs.org Among them, [Bmmim][Im] demonstrated superior catalytic activity. acs.org The use of choline hydroxide (ChOH), a biocompatible ionic liquid, in aqueous media for the Friedlander condensation further exemplifies the utility of ILs in promoting green and efficient synthesis of 1,8-naphthyridines. nih.govacs.org This approach not only provides excellent yields but also facilitates catalyst and product separation without the need for chromatography. nih.gov

Multi-Component and Tandem Reactions for Scaffold Construction

Multi-component reactions (MCRs) and tandem (or domino) reactions are highly efficient strategies for building complex molecular scaffolds like the 1,8-naphthyridine nucleus from simple starting materials in a single pot. organic-chemistry.orgconnectjournals.comdntb.gov.ua These reactions are atom-economical and reduce the number of synthetic steps, purification processes, and waste generation.

A one-pot, three-component synthesis of functionalized benzo[b] niscpr.res.inacs.orgnaphthyridine derivatives has been developed using 2-chloroquinoline-3-carbaldehyde, malononitrile or cyanoacetamide, and ammonium acetate in a protic solvent. connectjournals.com Another facile, single-step synthesis of 1,8-naphthyridine derivatives involves the three-component condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes at room temperature. organic-chemistry.org

Tandem reactions have also been effectively employed. For example, the construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij] niscpr.res.inacs.orgnaphthyridines has been achieved via DABCO-catalyzed tandem annulations. dntb.gov.uaacs.org Similarly, a Knoevenagel–Michael tandem reaction has been used to produce hexahydrobenzo[b] niscpr.res.inacs.orgnaphthyridine-3-carbonitriles in good yields. researchgate.net

Retrosynthetic Analysis for Complex 6-Chloro-1,8-naphthyridin-4-ol Derivatives

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials.

Strategic Disconnections for the 1,8-Naphthyridine Nucleus

The strategic disconnection of the 1,8-naphthyridine nucleus can be approached in several ways, depending on the desired substitution pattern. Common strategies often involve disconnections that lead back to substituted aminopyridines.

One prevalent approach involves the disconnection of the newly formed pyridine ring, which is characteristic of the Friedlander synthesis. This leads to a 2-aminopyridine-3-carbaldehyde (or a related derivative) and a compound with an active methylene group. For the synthesis of 1,6-naphthyridin-2(1H)-ones, a related scaffold, disconnections can be made between C5–C6 and C7–C8, or C5–C6 and C8–C8a, leading back to a preformed pyridone ring. mdpi.com Another strategy involves the N-arylative cyclization of γ-pyridyl amines, which can be constructed through various methods, including Sonogashira-hydrogenation sequences or Suzuki-Miyaura coupling. researchgate.net This modular approach allows for the synthesis of diverse tetrahydronaphthyridine isomers. researchgate.net

A Horner-Wadsworth-Emmons-based approach has also been utilized for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, demonstrating an alternative disconnection strategy. beilstein-journals.org

Hierarchical Assembly of Polycyclic Systems

The principle of hierarchical assembly involves the spontaneous organization of molecular building blocks into well-defined, larger structures through a sequence of steps. In the context of naphthyridines, the rigid and planar nature of the fused ring system, combined with specific hydrogen-bonding patterns and metal coordination sites, makes it an ideal scaffold for constructing complex polycyclic and supramolecular architectures. northwestern.eduacs.org These assemblies can range from discrete macrocycles to extended one-, two-, or three-dimensional networks. acs.orgresearchgate.net

The programmability of these systems is often dictated by the information encoded into the individual naphthyridine building blocks. northwestern.edu For instance, researchers have utilized synthetically engineered DNA to direct the hierarchical assembly of proteins, a concept adaptable to heterocyclic scaffolds. northwestern.edu Naphthyridine-based foldamers and macrocycles demonstrate how iterative synthesis can produce helical and other predictable shapes. acs.orgnih.gov The substitution pattern on the naphthyridine ring is crucial; functional groups can direct the assembly process through hydrogen bonds, metal coordination, or other non-covalent interactions. Silver(I) complexes, for example, have been shown to form multilayer systems with polycyclic aromatic compounds, where the metal ions are sandwiched between the fused ring systems, demonstrating the versatility of these scaffolds in materials science. researchgate.net

The construction of these systems often relies on a modular approach, where bifunctional monomers are coupled iteratively to build up the polycyclic structure. nih.gov This strategy allows for the programmable construction of nonplanar, rotationally restricted heterocyclic arrays with defined sizes and shapes, such as helices and turns. nih.gov

Table 1: Examples of Hierarchical Assemblies Based on Naphthyridine Scaffolds

| Assembly Type | Building Block Type | Driving Interaction | Resulting Structure | Reference |

| Helical Foldamers | Oligo-naphthyridines | π-π stacking, Cation Binding | Helices, Macrocycles | acs.org |

| Polycyclic Arrays | Bifunctional Stannyl Amines | Iterative SnAP Coupling | Helices, S-turns, U-turns | nih.gov |

| Coordination Networks | Naphthyridines & Silver(I) | Metal-Ligand Coordination | 1D to 3D Infinite Frameworks | researchgate.net |

Late-Stage Functionalization and Site-Selective Halogenation Techniques for Naphthyridinols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules like this compound at a late step in the synthesis. wikipedia.orgnih.gov This approach avoids the need for de novo synthesis for each new analogue, enabling rapid diversification of a core scaffold. nih.govchimia.ch For naphthyridinols, LSF can introduce new functional groups or alter existing ones, significantly impacting the molecule's properties.

Site-selective halogenation is a particularly valuable LSF technique. While traditional electrophilic aromatic substitution reactions on heteroaromatics can suffer from poor regioselectivity, modern methods offer precise control. nih.gov Flavin-dependent halogenase (FDH) enzymes, such as RebH, have been engineered through directed evolution to catalyze the site-selective halogenation of various aromatic compounds. nih.gov These biocatalysts can introduce halogens at positions that are not electronically favored, offering regioselectivity complementary to conventional methods. nih.gov Variants of RebH have demonstrated the ability to halogenate large and biologically active molecules, showcasing the potential for modifying complex naphthyridine scaffolds. nih.gov

Another LSF approach involves the selective hydrogenation of one of the pyridine rings in the naphthyridine core. Catalyst choice is critical for controlling the regioselectivity. Studies have shown that ruthenium and palladium catalyst systems can exhibit orthogonal reactivity, allowing for the selective hydrogenation of either ring in a naphthyridine isomer based on the catalyst used. acs.org Halogen substituents, such as the chloro group in this compound, are often well-tolerated under specific catalytic conditions, particularly with ruthenium-based systems. acs.org

Table 2: Catalyst Systems for Site-Selective Hydrogenation of Naphthyridine Analogues

| Catalyst System | Selectivity Rationale | Substrate Compatibility | Reference |

| [Ru(p-cymene)I₂]₂ | Influenced by steric and electronic effects; coordination to heteroatom. | Tolerates halogenated substituents well. | acs.org |

| Pd/C | Primarily steric effects; hydrogenation at the less hindered ring. | Can lead to competitive dehalogenation. | acs.org |

Divergent Reactivity in Synthesis

Divergent reactivity refers to the ability of a single substrate to yield different products under varied reaction conditions or with different reagents. This principle is a powerful tool in synthetic chemistry for generating molecular diversity from a common intermediate. In the synthesis of 1,8-naphthyridine analogues, divergent outcomes have been observed.

For example, a greener synthesis of substituted 1,8-naphthyridines using the Friedländer reaction between 2-aminonicotinaldehyde and various carbonyl compounds in water showed divergent reactivity when acrolein was used as the reaction partner. rsc.orgworktribe.com This led to the development of an alternative, two-step method to access the desired 2-vinyl-1,8-naphthyridine in a higher yield than the direct, one-step reaction. worktribe.com

The influence of ligand architecture on reactivity is another key area. Studies on dinucleating naphthyridine-based ligands have shown that subtle changes in the ligand backbone can lead to profoundly different outcomes in reactions with organomagnesium reagents. acs.orgnih.govchemrxiv.org For instance, when two different naphthyridine-based ligands were reacted with di-n-butylmagnesium, one formed a clean, well-defined complex, while the other, featuring an extended conjugated system, produced paramagnetic species via homolysis of the Mg-C bond, triggering radical reactivity. acs.orgnih.govchemrxiv.org This highlights how ligand modifications can be used to steer reaction pathways toward desired products or uncover novel reactivity.

Dehydrogenative Cycloaddition Reactions

Dehydrogenative cycloaddition reactions are an advanced and atom-economical method for constructing aromatic systems, as they form new rings while eliminating hydrogen gas, avoiding the need for external oxidants. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of naphthyridine scaffolds.

Key factors influencing the reactivity and success of this transformation include:

The selective involvement of the external double bond of the allene (B1206475) in the initial metallacycle formation. rsc.org

The stabilization of the alkyne insertion intermediate through coordination to the rhodium catalyst. rsc.org

The presence of a weak base to assist in a crucial deprotonation step. rsc.org

This method represents a sophisticated approach to building the naphthyridine framework, contributing to the toolkit for synthesizing analogues of this compound. acs.org

Mechanistic Investigations of Reactions Involving 6 Chloro 1,8 Naphthyridin 4 Ol and Its Precursors

Elucidation of Cyclization Reaction Mechanisms

The formation of the naphthyridine core is a critical step in the synthesis of 6-Chloro-1,8-naphthyridin-4-ol. This is typically achieved through cyclization reactions, which can proceed through several mechanistic pathways.

Catalyst-Free Pathway Analysis

The synthesis of the 1,8-naphthyridin-4-one scaffold, the core of this compound, can be achieved through thermal cyclization reactions. These reactions often proceed via mechanisms analogous to the Conrad-Limpach-Knorr synthesis of quinolines. mdpi.compharmaguideline.comquimicaorganica.orgwikipedia.org In this type of reaction, a key intermediate is formed from the condensation of an aminopyridine derivative with a β-dicarbonyl compound, such as diethyl malonate.

The initial step involves the reaction of a 2-aminopyridine (B139424) with a β-ketoester. Depending on the reaction conditions, two different intermediates can be formed. At lower temperatures, a β-amino acrylate (B77674) is the kinetic product, which upon cyclization yields a 4-quinolone (or in this case, a 4-naphthyridinone). pharmaguideline.comquimicaorganica.org At higher temperatures, the reaction favors the formation of a β-ketoester anilide (thermodynamic product), leading to a 2-quinolone (2-naphthyridinone). pharmaguideline.comwikipedia.org

For the synthesis of 4-naphthyridinones, the reaction begins with the attack of the amino group of the aminopyridine onto the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring closure. The final steps involve the elimination of an alcohol and tautomerization to yield the 4-hydroxy-1,8-naphthyridine (which exists in equilibrium with its keto form, 1,8-naphthyridin-4-one). wikipedia.org

A greener approach to the Friedländer reaction, another method for synthesizing 1,8-naphthyridines, has been developed using water as the solvent. rsc.org This method, which can be performed at a gram-scale, utilizes the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst. acs.org The reaction proceeds by stirring 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. rsc.orgacs.org

Metal-Catalyzed Reaction Mechanisms and the Role of Catalysts

Metal catalysts play a significant role in modern organic synthesis, and the formation of the naphthyridine ring is no exception. Palladium and copper catalysts are particularly effective in promoting these cyclization reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used to construct the naphthyridinone framework. One notable example is the palladium-catalyzed annulative cyclization of 1,6-enynes with 2-iodoanilines to form novel naphthyridinone analogues. thieme-connect.comthieme-connect.comacs.org This reaction proceeds via a 6-endo-trig cyclization. thieme-connect.comthieme-connect.com The proposed mechanism involves the regioselective aryl palladation of the alkyne, followed by an intramolecular Heck-type coupling. acs.org The choice of ligand, such as BINAP, is crucial for the success of this transformation. thieme-connect.com

Another palladium-catalyzed method involves the cyclization of γ-ketoesters bearing an o-iodobenzyl group. This process stereoselectively yields bi- and tricyclic compounds. beilstein-journals.org The reaction is believed to proceed through a Barbier-type mechanism, where the reduction of palladium(II) to palladium(0) is facilitated by triethylamine (B128534). beilstein-journals.org

Copper-Catalyzed Reactions:

Copper catalysts are also instrumental in the synthesis of naphthyridine derivatives. Functional 1,8-naphthyridine (B1210474) copper(I) complexes have been shown to be efficient catalysts for N-arylation of imidazoles. niscpr.res.in These reactions tolerate a variety of functional groups and proceed with low catalyst loading. niscpr.res.in

Dicopper(I) complexes with 1,8-naphthyridine-based ligands have garnered interest for their ability to activate terminal alkynes and arenes. tandfonline.com These bimetallic complexes are promising catalysts for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.comrsc.org Mechanistic studies suggest that the two copper centers can act cooperatively in the catalytic cycle. acs.org

The following table summarizes some key metal-catalyzed reactions for naphthyridinone synthesis:

| Catalyst System | Reaction Type | Key Mechanistic Features | Reference |

|---|---|---|---|

| PdCl2, BINAP, Cs2CO3 | Annulative cyclization of 1,6-enynes and 2-iodoanilines | 6-endo-trig cyclization, regioselective aryl palladation, intramolecular Heck-type coupling | thieme-connect.comthieme-connect.comacs.org |

| Palladium catalyst, triethylamine | Cyclization of γ-ketoesters with o-iodobenzyl groups | Barbier-type reaction, stereoselective | beilstein-journals.org |

| Functional 1,8-naphthyridine copper(I) complex | N-arylation of imidazoles | Low catalyst loading, tolerates various functional groups | niscpr.res.in |

| Dicopper(I) complexes with 1,8-naphthyridine ligands | Azide-alkyne cycloaddition (CuAAC) | Bimetallic cooperativity | tandfonline.comacs.org |

Influence of Hydrogen Bonding on Reaction Kinetics and Selectivity

Hydrogen bonding can significantly influence the kinetics and selectivity of reactions leading to naphthyridine derivatives. Both intramolecular and intermolecular hydrogen bonds can play a role.

In the synthesis of aminopyridine derivatives, intramolecular hydrogen bonding can affect the conformation of the molecule, which in turn can influence its reactivity. researchgate.net For instance, the formation of an intramolecular hydrogen bond can "close" the conformation of a molecule, potentially increasing its cell membrane permeability. researchgate.net

Intermolecular hydrogen bonding with the solvent or a catalyst can also impact the reaction. In the choline hydroxide-catalyzed Friedländer synthesis of 1,8-naphthyridines in water, the ability of the catalyst to form hydrogen bonds with the reactants is considered a vital step for the reaction to proceed in an aqueous medium. acs.org The solvent can also play a role in regioselectivity. For example, in some aza-Friedel–Crafts reactions, switching from a non-polar to a polar solvent can alter the site of alkylation due to the polar solvent's involvement in hydrogen bonding with the catalyst. beilstein-journals.org

Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that in the excited state of 2-aminopyridine and its derivatives in a hydrogen-donating solvent like methanol (B129727), intermolecular hydrogen bonds are strengthened. nih.gov This strengthening is accompanied by a red-shift in the O-H and N-H stretching bands in the calculated infrared spectra. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Naphthyridines

Halogenated naphthyridines, such as this compound, are valuable intermediates for the synthesis of more complex molecules through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles.

The reactivity of halogenated naphthyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. For instance, in the synthesis of 1,6-naphthyridine (B1220473) derivatives, a one-pot ditriflation and regioselective substitution of a naphthyridine diol allows for the selective reaction of amine nucleophiles at the C5 position. acs.org

In the context of 2,7-naphthyridines, the reaction of 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol (B42355) leads to the formation of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. nih.gov This is a key step that precedes a Smiles rearrangement.

Rearrangement Reactions within Naphthyridine Frameworks (e.g., Smiles Rearrangement)

Rearrangement reactions provide powerful tools for modifying the naphthyridine skeleton. The Smiles rearrangement has been notably employed in the synthesis of various naphthyridine derivatives.

For the first time, a Smiles rearrangement was successfully carried out in the 2,7-naphthyridine (B1199556) series. mdpi.comresearchgate.netnih.gov This reaction allows for the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines under the action of sodium hydroxide. mdpi.com The reaction proceeds in high yields and provides access to valuable building blocks for further synthetic transformations. mdpi.comnih.gov

The Smiles rearrangement has also been observed as an "unexpected" pathway in the cyclization of certain alkoxyacetamides, leading to the formation of 1,3-diamino-2,7-naphthyridines. mdpi.comresearchgate.net The steric influence of substituents on the naphthyridine ring can affect the outcome of the rearrangement. researchgate.net

Stereochemical Control and Regioselectivity in Cycloaddition Reactions (e.g., Aza-Diels-Alder)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer an efficient way to construct fused and polycyclic naphthyridine systems. Controlling the stereochemistry and regioselectivity of these reactions is a key challenge.

The inverse electron-demand Diels-Alder reaction of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain has been used to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. d-nb.info This reaction can be activated by microwave irradiation. d-nb.infobeilstein-journals.org

The regioselectivity of cycloaddition reactions can be influenced by the nature of the reactants and the reaction conditions. For example, a three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides under catalyst-free conditions in ethanol (B145695) provides a regioselective synthesis of functionalized thieme-connect.comacs.orgnaphthyridine derivatives. rsc.org

Strategies for the preparation of annulated 1,5-naphthyridine (B1222797) derivatives have also included intramolecular Diels-Alder reactions. researchgate.net

Protonation/Deprotonation Studies in Naphthyridine-Metal Complexes

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the protonation and deprotonation of metal complexes involving the compound this compound. While the 1,8-naphthyridine scaffold is well-known for its versatile coordination chemistry and its role in forming proton-responsive metal complexes, research has focused on other derivatives. acs.orgacs.orgthieme-connect.dedigitallibrary.co.in

The inherent structure of this compound, featuring a hydroxyl group and two nitrogen atoms, suggests potential for protonation and deprotonation events upon coordination to a metal center. The hydroxyl group can be deprotonated to form a naphthyridinolate ligand, while the pyridinic nitrogen atoms can be protonated or involved in coordination. This behavior is characteristic of hydroxypyridine and naphthyridinone ligands in metal complexes. rsc.orgresearchgate.netrsc.org

Studies on analogous proton-responsive 1,8-naphthyridine ligands demonstrate that deprotonation can significantly alter the electronic properties and coordination mode of the ligand, which in turn influences the reactivity and catalytic activity of the resulting metal complex. rsc.orgresearchgate.netnih.gov For instance, deprotonation of a naphthyridinone-based ligand can switch its coordination from a monodentate to a bridging dinucleating mode, facilitating the formation of bimetallic complexes. nih.gov The interplay between the protonation state of the ligand and the metal center is a key aspect of metal-ligand cooperativity in catalysis. rsc.org

Although no specific data exists for this compound, research on related structures provides a framework for understanding its potential behavior. For example, studies on ruthenium(II) complexes with a naphthyridinone-substituted phosphine (B1218219) ligand have shown that deprotonation can occur at the NH proton of the naphthyridinone ring. rsc.orgresearchgate.net Similarly, manganese carbonyl complexes bearing a 1,8-naphthyridine-N-oxide ligand exhibit proton-responsive behavior that is crucial for their catalytic activity in alkylation reactions. rsc.org Another related compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is noted to have multiple metal-binding sites, including the ketone and the nitrogen atoms at the 1 and 8 positions, which can chelate to metal centers. ossila.com

Future research may explore the coordination of this compound with various transition metals and investigate the protonation/deprotonation equilibria of the resulting complexes. Such studies would be valuable for designing new catalysts and functional materials based on this specific naphthyridine derivative.

Computational and Theoretical Chemistry Studies of 6 Chloro 1,8 Naphthyridin 4 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic distribution. fu-berlin.de

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. fu-berlin.denih.gov DFT calculations are used to model various molecular properties, including geometries, energies, and electronic structures of naphthyridine derivatives. fu-berlin.de For instance, DFT has been employed to investigate the electronic effects of substituents, such as the electron-withdrawing nature of chlorine, on the naphthyridine core. These calculations can predict activation energies for reactions like nucleophilic substitution, aiding in the selection of appropriate reagents.

Hybrid density functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G(d,p) to perform these calculations. fu-berlin.denih.gov DFT can also be used to study the tautomerism of hydroxylated naphthyridines, determining the relative stability of different forms in various environments. mdpi.com The theory further aids in understanding reaction mechanisms by locating transition state structures, which are critical for predicting reaction pathways. fu-berlin.de

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. uctm.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. uctm.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. uctm.edutandfonline.com A smaller gap generally implies higher reactivity. uctm.edu

FMO analysis of naphthyridine derivatives, performed using methods like TD-DFT with specific functionals and basis sets, provides insights into their electronic properties and potential for various reactions. tandfonline.com The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. uctm.edu |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. uctm.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. uctm.edu |

The molecular electrostatic potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive test charge at any point in space. The ESP is particularly useful for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. nih.gov

For heterocyclic systems like naphthyridines, ESP analysis can accurately predict the regioselectivity of substitution reactions. nih.gov The electron deficiency at a particular carbon atom, quantified by its ESP charge, is a key determinant of the rate of nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com By calculating the ESP charges on the carbon atoms of the naphthyridine ring, researchers can predict which positions are most reactive towards nucleophiles. nih.gov

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the structure, stability, and function of molecules, especially in biological systems and materials science. jussieu.frresearchgate.net The NCI plot index is a computational tool that allows for the visualization and analysis of these weak interactions based on the electron density and its derivatives. jussieu.fracs.org

NCI plots can distinguish between different types of non-covalent interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and steric clashes. jussieu.fracs.orgrsc.org This analysis has been applied to naphthyridine systems to understand the role of hydrogen bonding in catalytic cycles and to stabilize transition states. acs.org By visualizing the regions of non-covalent interactions, researchers can gain insights into the forces that govern molecular recognition and self-assembly processes involving naphthyridine derivatives. jussieu.fracs.org

Molecular Dynamics (MD) Simulations of Naphthyridine-Based Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules and their complexes. nih.gov

In the context of naphthyridine-based systems, MD simulations are employed to investigate the stability of ligand-receptor complexes. researchgate.netresearchgate.net For example, after predicting the binding mode of a naphthyridine derivative to a biological target through molecular docking, MD simulations can be run to assess the stability of the predicted interactions over a period of time. researchgate.netresearchgate.net These simulations can also be used to study the conformational changes in both the ligand and the receptor upon binding. acs.org The results of MD simulations, such as root-mean-square deviation (RMSD) and binding free energy calculations, provide valuable insights into the dynamic behavior of naphthyridine-based systems at the atomic level. researchgate.netresearchgate.net

Structure-Activity/Affinity/Functionality Relationship (SAR/SAFR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. innovareacademics.in By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can identify the key structural features required for a desired biological effect. innovareacademics.inrsc.org

For naphthyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. For example, the introduction of different substituents at various positions of the naphthyridine ring has been shown to significantly impact their antimicrobial and anticancer activities. innovareacademics.inrsc.org Computational methods play a crucial role in modern SAR studies. For instance, the electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can be quantified using computational chemistry. innovareacademics.in

In some cases, SAR studies have revealed that specific substitutions are critical for activity. For example, the presence of an 8-hydroxyl group on the naphthyridine core was found to be essential for the antileishmanial activity of a series of analogues. acs.org Similarly, the substitution pattern on phenyl rings attached to the naphthyridine scaffold has been shown to modulate activity, with electron-withdrawing groups sometimes leading to enhanced potency. rsc.org These molecular-level insights are invaluable for the rational design of new and more effective naphthyridine-based compounds.

Ligand-Target Interaction Modeling and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ajchem-a.com Studies on 1,8-naphthyridine (B1210474) analogues have utilized this approach to elucidate their binding modes with various biological targets.

For instance, docking studies of novel 1,8-naphthyridine derivatives with the human estrogen receptor have been performed to predict their binding affinity and interaction within the receptor's binding pocket. researchgate.net Similarly, the binding mode of 1,8-naphthyridine analogues has been investigated against the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. nih.gov In one such study, the most active analogue, ANA-12, was docked into the InhA active site (PDB: 4TZK). nih.gov The modeling predicted a key hydrogen bond interaction between the ligand and the amino acid residue TYR-158, along with aromatic and halogen bonding interactions with PRO-156 and GLY-104, respectively. nih.gov

Another study demonstrated through molecular dynamics (MD) simulations that a tetrahydropyrido derivative of naphthyridine (10j) binds effectively to the active site of the human serotonin (B10506) transporter (hSERT). acs.org These simulations help in understanding the stability of the ligand-protein complex and the specific interactions that govern the binding. acs.org Such detailed interaction models are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and efficacy.

Table 1: Predicted Interactions of 1,8-Naphthyridine Analogues with Biological Targets This table is generated based on data from multiple sources and represents predicted interactions from computational models.

| Compound/Analogue | Target Protein (PDB ID) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| ANA-12 | Enoyl-ACP Reductase (InhA) (4TZK) | TYR-158 | Hydrogen Bond | nih.gov |

| ANA-12 | Enoyl-ACP Reductase (InhA) (4TZK) | PRO-156 | Aromatic Bonding | nih.gov |

| ANA-12 | Enoyl-ACP Reductase (InhA) (4TZK) | GLY-104 | Halogen Bonding | nih.gov |

| Naphthyridine (10j) | human Serotonin Transporter (hSERT) (6AWO) | Active Site Residues | Not Specified | acs.org |

| Various Derivatives | Human Estrogen Receptor (1ERR) | Active Site Residues | Not Specified | researchgate.net |

Pharmacophore Development and Virtual Screening (focused on molecular recognition)

Pharmacophore modeling is a cornerstone of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by a specific biological target. mdpi.com This model can then be used as a 3D query in a virtual screening campaign to search large databases of compounds for molecules that match the pharmacophore, and thus are likely to bind to the target. mdpi.comspringernature.com

The process can be either ligand-based or structure-based. mdpi.com In ligand-based modeling, a pharmacophore is derived by aligning a set of known active molecules and extracting their common chemical features. mdpi.com Structure-based modeling, conversely, uses the 3D structure of the target protein to define the key interaction points within the binding site. mdpi.com

For scaffolds related to 1,8-naphthyridines, virtual screening has been successfully applied. nih.gov For example, a library of 1,8-naphthyridine derivatives was screened against the human estrogen receptor to identify potential binders. researchgate.net The top hits from such a screening are selected based on their docking scores and predicted binding energies for further investigation. researchgate.net This computational pre-filtering is a time- and cost-effective alternative to high-throughput screening, enabling researchers to prioritize which compounds to synthesize and test experimentally. springernature.com The ultimate goal of this molecular recognition-focused approach is to identify novel compounds with the desired biological activity. acs.org

Rationalizing Selectivity based on Binding Site Characteristics

The selectivity of a drug for its intended target over other proteins is critical for minimizing off-target effects. Computational studies help rationalize the observed selectivity of 1,8-naphthyridine analogues by analyzing the subtle differences in the binding sites of various targets.

Structure-activity relationship (SAR) studies on related heterocyclic systems have shown that even minor modifications to the ligand can significantly impact potency and selectivity. For example, the replacement of a chloro substituent or the introduction of a methylene (B1212753) bridge can lead to a complete loss of agonism for a specific nuclear receptor, indicating that the binding pocket has stringent requirements for ligand size, shape, and flexibility. nih.gov The tolerance of a bulky tert-butyl group at one position but not another suggests spatial differences within the binding site. nih.gov

The influence of the core scaffold itself is also crucial. A study on quinoline (B57606) and naphthyridine derivatives as cannabinoid receptor ligands investigated how the position of the second nitrogen atom in the naphthyridine ring affects binding affinity for the CB2 receptor. ucl.ac.be The results showed that moving the nitrogen from the 8-position to the 5- or 6-position altered the binding affinity, demonstrating that the electronic properties and hydrogen-bonding capacity of the core scaffold are key determinants of molecular recognition and selectivity. ucl.ac.be Similarly, studies on 8-hydroxy naphthyridines have highlighted that specific motifs, such as an acceptor–donor–acceptor pattern, are essential for antiparasitic activity, and removal of these features leads to inactive compounds. acs.org These findings underscore how the specific characteristics of a target's binding site dictate which ligands will bind with high affinity and selectivity.

Table 2: Influence of Scaffold and Substitution on Activity/Affinity This table synthesizes findings on how structural changes in naphthyridine-related compounds affect their biological activity, illustrating the basis for selectivity.

| Scaffold Modification | Target/Assay | Observation | Implication for Selectivity | Reference |

|---|---|---|---|---|

| Replacement of chloro group | Nurr1 Agonism | Not tolerated, loss of agonism | The binding pocket has a specific requirement for a substituent at this position. | nih.gov |

| Introduction of a methylene bridge | Nurr1 Agonism | Loss of agonism | Increased flexibility is not favored by the binding site. | nih.gov |

| Placement of nitrogen in core | CB2 Cannabinoid Receptor | Altered binding affinity (Ki) depending on N position ( researchgate.netresearchgate.net vs ajchem-a.comresearchgate.net) | The electronic distribution and H-bonding potential of the core must match the receptor's features. | ucl.ac.be |

| Removal of 8-hydroxyl group | Antileishmanial Activity | Loss of antiparasitic activity | The hydroxyl group is part of a key binding motif essential for recognition by the target. | acs.org |

Tautomerism Studies and Energetics

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, is a critical consideration for heterocyclic compounds like 6-Chloro-1,8-naphthyridin-4-ol. The position of a labile hydrogen atom can significantly alter the molecule's electronic properties, solubility, and ability to interact with biological targets.

For the parent 1,8-naphthyridine system, specifically 4-hydroxy-substituted derivatives, both NMR studies and theoretical calculations have been employed to determine the predominant tautomeric form. researchgate.net These studies indicate a preference for the quinoid (or pyridone) tautomer, where the oxygen at position 4 is a carbonyl (C=O) and the nitrogen at position 1 is protonated (N-H). researchgate.net This form is often referred to as the keto form.

Studies on the related 1,5-naphthyridin-4-ol (B95804) have used infrared spectroscopy to investigate its keto-enol tautomerism. thieme-connect.de The results suggest that the equilibrium is highly dependent on the environment. thieme-connect.de In polar solvents, the keto form (1,5-naphthyridin-4(1H)-one) is predominant, while the enol form (1,5-naphthyridin-4-ol) is favored in nonpolar solvents. thieme-connect.de This solvent-dependent energetic preference is a common feature for such heterocyclic systems. thieme-connect.de Therefore, it is expected that this compound also exists as an equilibrium mixture of its 4-ol (enol) and 4-one (keto) tautomers, with the keto form likely being more stable, particularly in aqueous biological environments.

Advanced Derivatization and Structural Modification Strategies for 6 Chloro 1,8 Naphthyridin 4 Ol

Introduction of Amino and Alkyl Substituents at Core Positions

The introduction of amino and alkyl groups onto the 1,8-naphthyridine (B1210474) nucleus is a fundamental strategy for creating diverse analogues. The 6-amino group, for instance, can activate the 3-position of the pyridine (B92270) ring, facilitating further cyclization reactions. mdpi.com One common method involves the reaction of 2,6-diaminopyridine (B39239) with various reagents to build the second ring of the naphthyridine system. mdpi.com For example, the condensation of 2,6-diaminopyridine (2,6-DAP) with trifluoromethylated ketones can yield 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines. mdpi.com

The reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) is a well-established route that, after thermal cyclization, produces ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates, demonstrating the introduction of substituents at the C-7 position. ekb.eg Further modifications, such as the reaction of a chloro-substituted naphthyridine with amines, can introduce amino functionalities at various positions. uobaghdad.edu.iqacs.org

Table 1: Examples of Amino and Alkyl Substituted 1,8-Naphthyridines

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2,6-Diaminopyridine | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 2-Amino-7-methyl-5-trifluoromethyl-1,8-naphthyridine | 75% | mdpi.com |

| 2,6-Diaminopyridine | 4,4-Dimethoxy-2-butanone | 2-Amino-5,7-dimethyl-1,8-naphthyridine | 80% | mdpi.com |

| 2,6-Diaminopyridine | 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | 2-Amino-7-phenyl-5-trifluoromethyl-1,8-naphthyridine | 69% | mdpi.com |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium (B1175870) acetate (B1210297) | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Good | nih.govnih.gov |

Fusion with Other Heterocyclic Systems for Novel Architectures

Fusing additional heterocyclic rings to the 1,8-naphthyridine core generates complex, polycyclic systems with unique three-dimensional structures. These novel architectures are synthesized through various cyclization and annulation reactions.

Azetidinones, also known as β-lactams, can be fused to the 1,8-naphthyridine scaffold. The Staudinger synthesis, a [2+2] cycloaddition reaction, is a primary method for this transformation. mdpi.com This typically involves the reaction of an imine (Schiff base), derived from an amino-1,8-naphthyridine derivative, with a ketene (B1206846) generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine (B128534). researchgate.netresearchgate.net This approach leads to the formation of 3-chloro-azetidin-2-ones fused to the naphthyridine ring system. researchgate.netrjlbpcs.com For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be converted to a Schiff base, which then undergoes cyclocondensation with chloroacetyl chloride to yield an azetidinone-fused naphthyridine. researchgate.net

Hybrid molecules incorporating both pyrrolo[2,3-b]pyridine (7-azaindole) and 1,8-naphthyridinone moieties have been synthesized. nih.gov One synthetic route involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with reagents like sodium azide, which can lead to a ring expansion to form the naphthyridin-2(1H)-one scaffold. researchgate.net Another approach focuses on building the pyrrolopyridine ring onto a pre-existing naphthyridine structure or coupling the two heterocyclic systems. nih.gov The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related, involves a multi-step sequence starting from a common intermediate, followed by coupling reactions to introduce various substituents. nih.gov

The 1,8-naphthyridine framework can be annulated with various nitrogen-containing heterocycles like pyrazoles, pyrimidines, and pyridines.

Pyrazole (B372694) Fusions: Pyrazole-fused naphthyridines are commonly synthesized via condensation reactions. One method involves reacting a 1,8-naphthyridine derivative containing a 1,3-dicarbonyl or α,β-unsaturated carbonyl functionality with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones can be cyclized with hydrazine hydrate to yield 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.gov A one-pot, multi-component reaction of isatin (B1672199), malononitrile (B47326), and 3-aminopyrazole (B16455) has also been developed to regioselectively synthesize benzo[c]pyrazolo nih.govvu.ltnaphthyridine derivatives. rsc.org

Pyrimidine Fusions: Pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from 2-amino-pyridine-carbonitrile precursors. nih.gov The reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents such as ethyl acetoacetate (B1235776), formic acid, urea, or thiourea (B124793) leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system. nih.govnih.gov

Pyridine Fusions: Pyrido[2,3-b] Current time information in Bangalore, IN.naphthyridine derivatives can be formed through further annulation of substituted 2-amino-1,8-naphthyridine-3-carbonitrile precursors. researchgate.net

Table 2: Synthesis of Fused Pyrazole and Pyrimidine Naphthyridine Derivatives

| Naphthyridine Precursor | Reagent(s) | Fused System | Product Example | Reference |

| 1-(2-Cyclopropyl-1,8-naphthyridin-3-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Pyrazole | 2-Cyclopropyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,8-naphthyridine | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrimidine | 7-Amino-4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | nih.govnih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea | Pyrimidine | 7-Amino-5-methyl-2-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.govnih.gov |

The fusion of chromene and quinoline (B57606) rings onto the 1,8-naphthyridine scaffold can be achieved through intramolecular [4+2] cycloaddition reactions. nih.govresearchgate.net This process often involves the preparation of functionalized aldimines from the condensation of a 2-aminopyridine (B139424) with an unsaturated aldehyde. nih.govresearchgate.net The subsequent intramolecular Povarov cyclization, often catalyzed by a Lewis acid such as BF₃·Et₂O, yields the fused tetracyclic system. researchgate.netacs.org While chromeno[4,3-b] Current time information in Bangalore, IN.naphthyridine heterocycles have been synthesized via this route, quinolino[4,3-b] Current time information in Bangalore, IN.naphthyridine derivatives have shown distinct properties. nih.gov A light-driven, metal-free [4+2] cycloaddition has also been developed as a diastereoselective method to access these scaffolds. acs.org

Carboxamidation, Esterification, and Nitrile Introduction at Key Positions

The introduction and modification of C3-substituents like carboxamides, esters, and nitriles are crucial derivatization strategies.

Carboxamidation: 1,8-Naphthyridine-3-carboxamides are typically prepared from the corresponding carboxylic acid. uobaghdad.edu.iqtandfonline.com The synthesis often starts with the hydrolysis of an ethyl ester precursor, such as ethyl 1,8-naphthyridine-3-carboxylate, to the carboxylic acid. tandfonline.com This acid is then coupled with various amines or functionalized amino acids using standard peptide coupling agents to afford the desired carboxamide derivatives. tandfonline.comnih.gov

Esterification: Ethyl or methyl esters of 1,8-naphthyridine-3-carboxylic acid are key intermediates in the synthesis of many derivatives. tandfonline.comsigmaaldrich.com The Gould-Jacobs reaction, involving the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, is a classic method to produce ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates. ekb.eg These ester intermediates can then be used for further modifications or hydrolyzed to the corresponding carboxylic acids.

Nitrile Introduction: The nitrile group can be introduced onto the 1,8-naphthyridine ring through several methods. The Friedländer reaction of 2-aminonicotinaldehyde with active methylene (B1212753) compounds like malononitrile is a direct route to synthesize 2-amino-1,8-naphthyridine-3-carbonitriles. ekb.eg Alternatively, a multi-component reaction of 2-aminopyridines, malononitrile, and various aldehydes can also yield these compounds. organic-chemistry.org The nitrile group is a significant functional group found in many pharmacologically active compounds. rsc.org

Table 3: Functional Group Introduction at the C3-Position of 1,8-Naphthyridine

| Reaction Type | Precursor | Reagent(s) | Product Type | Reference |

| Carboxamidation | 7-Chloro-4-oxo-1-prop-2-ynyl-1,4-dihydro- Current time information in Bangalore, IN.naphthyridine-3-carboxylic acid | Functionalized amines | 1,8-Naphthyridine-3-carboxamide | tandfonline.com |

| Esterification | 6-Chloro-2-aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Ethyl 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate | ekb.eg |

| Nitrile Introduction | 2-Aminonicotinaldehyde | Malononitrile | 2-Amino-1,8-naphthyridine-3-carbonitrile | ekb.eg |

Thioxo Modifications and Derivatives

The conversion of the 4-oxo group of 6-Chloro-1,8-naphthyridin-4-ol to a thioxo (or thione) functionality represents a key structural modification, yielding 6-Chloro-1,8-naphthyridine-4(1H)-thione. This transformation is significant as the introduction of a sulfur atom in place of oxygen can substantially alter the electronic properties, reactivity, and biological profile of the molecule. The replacement of a carbonyl group with a thiocarbonyl group often leads to derivatives with different pharmacological activities. ucl.ac.be

The most common method for this thionation reaction involves the use of sulfur-transfer reagents. Phosphorus pentasulfide (P₄S₁₀) is a classical and effective reagent for this purpose. The reaction is typically carried out by heating the this compound substrate with phosphorus pentasulfide in a high-boiling inert solvent such as pyridine or toluene. ucl.ac.be The mechanism involves the nucleophilic attack of the carbonyl oxygen on the phosphorus atom of P₄S₁₀, followed by a series of rearrangements that ultimately result in the replacement of the oxygen atom with sulfur.

Alternatively, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a milder and often more soluble reagent used for thionation under less harsh conditions. The reaction proceeds with higher selectivity and often provides better yields, minimizing the formation of side products. Another approach involves the use of thiourea, which can serve as a sulfur source for the thionation of heterocyclic ketones.

The resulting 6-Chloro-1,8-naphthyridine-4(1H)-thione is a versatile intermediate. The thione group can exist in tautomeric equilibrium with its thiol form, 6-Chloro-1,8-naphthyridin-4-thiol. This allows for further derivatization at the sulfur atom, such as S-alkylation, S-acylation, or oxidation to form sulfoxides and sulfones, expanding the library of accessible compounds.

Table 1: Synthesis of 6-Chloro-1,8-naphthyridine-4(1H)-thione

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Reflux | 6-Chloro-1,8-naphthyridine-4(1H)-thione |

| This compound | Lawesson's Reagent | Toluene or Dioxane, Reflux | 6-Chloro-1,8-naphthyridine-4(1H)-thione |

Carbon-Carbon Bond Forming Reactions and Cross-Coupling Strategies (e.g., Sonogashira, Suzuki-Miyaura)

The chlorine atom at the C6 position of the this compound scaffold is a key handle for introducing molecular complexity through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are powerful tools for this purpose, allowing for the attachment of a wide variety of substituents. mdpi.com

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the C6 position of the naphthyridine ring and a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and requires a copper(I) salt (e.g., CuI) as a co-catalyst. mdpi.comlibretexts.org The reaction is carried out in the presence of a base, commonly an amine like triethylamine or diisopropylamine, which also serves as the solvent. libretexts.org

The general procedure involves reacting this compound with a terminal alkyne (R-C≡CH) under an inert atmosphere. The resulting 6-alkynyl-1,8-naphthyridin-4-ol derivatives are valuable precursors for synthesizing more complex heterocyclic systems through subsequent cyclization reactions. Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes, often utilizing specific ligands or palladium precatalysts. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by reacting the aryl chloride at the C6 position with an organoboron compound, typically an aryl or vinyl boronic acid (RB(OH)₂) or a boronic ester. fishersci.eslibretexts.org The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand (e.g., SPhos, PPh₃). rsc.org

A base, such as potassium carbonate, cesium fluoride, or sodium carbonate, is essential for the transmetalation step in the catalytic cycle. fishersci.esrsc.org The reaction offers excellent functional group tolerance and uses stable, non-toxic boronic acid reagents. By selecting different boronic acids, a diverse range of aryl or heteroaryl groups can be introduced at the C6 position, leading to the synthesis of 6-aryl-1,8-naphthyridin-4-ol derivatives. This strategy is widely used in medicinal chemistry to explore structure-activity relationships.

Table 2: Cross-Coupling Reactions of this compound

| Reaction | Reactants | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | 6-Alkynyl-1,8-naphthyridin-4-ol |

| Suzuki-Miyaura Coupling | This compound, Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ or CsF | 6-Aryl/Vinyl-1,8-naphthyridin-4-ol |

Stereoselective Synthesis of Chiral Naphthyridine Derivatives

The synthesis of enantiomerically pure chiral naphthyridine derivatives is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry, where stereochemistry often dictates biological activity. google.com Starting from the achiral this compound, stereoselective synthesis can be approached through several strategies that introduce one or more chiral centers.

One primary strategy involves the attachment of a chiral auxiliary to the naphthyridine scaffold. The hydroxyl group at the C4 position or the nitrogen atom at N1 can serve as attachment points for a chiral moiety. This auxiliary can direct the stereochemical outcome of a subsequent reaction on the naphthyridine ring or on a substituent, after which the auxiliary can be removed.

A more direct approach involves the asymmetric transformation of a functional group on the naphthyridine ring. For instance, derivatives obtained from Sonogashira or Suzuki coupling (as described in section 5.5) can possess functional groups amenable to stereoselective reactions. An example would be the asymmetric reduction of a keto group on a side chain attached at C6, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane.

Furthermore, the 1,8-naphthyridine core itself is a prominent scaffold for the design of chiral ligands used in transition-metal-catalyzed asymmetric synthesis. researchgate.netrsc.org Chiral units, such as oxazolines or camphor-based pyrazoles, can be synthesized and attached to the naphthyridine backbone, often at the 2 and 7 positions. researchgate.net While this does not make the original naphthyridine core chiral, it generates a chiral molecule where the naphthyridine unit acts as a rigid backbone to orient the coordinating groups of the ligand. These chiral ligands have proven effective in catalyzing reactions like copper-catalyzed azide-alkyne cycloadditions (CuAACs) and the atroposelective construction of C-O axially chiral compounds. rsc.org Another advanced method is the use of stereoselective cyclization reactions, such as the 6π-azaelectrocyclization, to build chiral fused-ring systems onto the pyridine portion of the naphthyridine. conicet.gov.ar

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliary | A removable chiral group is attached to the molecule to direct a stereoselective transformation. | Attachment of a chiral alcohol to the C4-OH group to direct alkylation at a nearby position. |

| Asymmetric Catalysis | An external chiral catalyst is used to convert a prochiral functional group into a chiral one. | Asymmetric hydrogenation of a C=C bond in a side chain attached at C6 using a chiral Rhodium or Ruthenium catalyst. |

| Chiral Ligand Synthesis | The naphthyridine scaffold is used to construct a larger chiral molecule for use as a ligand in catalysis. researchgate.net | Synthesis of 1,8-naphthyridine ligands bearing chiral oxazoline (B21484) or pyrazole units for use in asymmetric copper catalysis. rsc.org |

Applications of 6 Chloro 1,8 Naphthyridin 4 Ol and Its Derivatives As Advanced Chemical Scaffolds and Ligands

Role in Synthetic Organic Chemistry as a Versatile Building Block

The 1,8-naphthyridine (B1210474) core is a valuable building block in synthetic organic chemistry due to its rigid, planar structure and electron-deficient nature. These characteristics make it an ideal precursor for constructing more complex molecular architectures.

Precursors for Complex Polycyclic Systems and Druglike Molecules

The 1,8-naphthyridine moiety is a common structural motif in bioactive compounds and serves as a versatile intermediate for creating druglike molecules. researchgate.net Its derivatives are integral to the synthesis of various pharmaceuticals. researchgate.net For instance, the fluorinated heterocyclic building block, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a crucial intermediate in the synthesis of the quinolone antibiotic Gemifloxacin and a scaffold for other active pharmaceutical ingredients (APIs) with anticancer and anti-inflammatory properties. ossila.com

The synthesis of complex polycyclic systems often utilizes the naphthyridine scaffold. For example, annulated 1,8-naphthyridines have been synthesized through one-pot reactions of aromatic aldehydes, malononitrile (B47326) dimer, and enehydrazinoketone. researchgate.net Furthermore, the development of imidazo[1,2-α] uchicago.eduanu.edu.aunaphthyridine derivatives as anti-HCV agents has been achieved through direct C–H arylation, showcasing a synthetic shortcut to complex organic molecules. researchgate.net

The versatility of the 1,8-naphthyridine scaffold is further highlighted by its use in synthesizing a variety of heterocyclic compounds. For example, 6-Bromo-1,8-naphthyridin-2-ol is a valuable building block for more complex heterocyclic compounds, with its derivatives showing potential as antimicrobial and anticancer agents. The synthesis of 8-hydroxy naphthyridines has also been explored for their potent in vitro antileishmanial activity. acs.org

Table 1: Examples of Druglike Molecules Derived from 1,8-Naphthyridine Scaffolds

| Compound/Derivative | Application/Activity | Key Synthetic Strategy |

| Gemifloxacin | Quinolone antibiotic | Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ossila.com |

| Imidazo[1,2-α] uchicago.eduanu.edu.aunaphthyridine derivatives | Anti-HCV agents | Direct C–H arylation researchgate.net |

| 6-Bromo-1,8-naphthyridin-2-ol derivatives | Antimicrobial and anticancer agents | Building block for complex heterocycles |

| 8-Hydroxy naphthyridines | Antileishmanial activity | Various synthetic approaches to access analogues acs.org |

| Verubecestat (MK-8931) | BACE1 inhibitor for Alzheimer's disease | Structure-based design from isothiourea NMR fragment screening hits acs.org |

Intermediates for Functional Materials

The unique structural properties of 1,8-naphthyridine derivatives make them valuable in materials science. They are utilized in the synthesis of advanced materials, including polymers and liquid crystals. The incorporation of these compounds into polymer matrices can enhance their electronic and optical properties.

The development of novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine (B1222797) highlights their potential in opto-electrical applications. mdpi.com Furthermore, the 1,8-naphthyridine motif is used in various dinucleating ligands, which are considered a "privileged" motif for creating complexes with specific steric and electronic properties. chemrxiv.orguu.nl

Coordination Chemistry and Dimetal Chemistry Applications

The 1,8-naphthyridine framework is widely employed in coordination chemistry, particularly in the design of dinucleating ligands that can bind two metal ions in close proximity. escholarship.org

1,8-Naphthyridine as a Chelating Ligand and Carboxylate Mimic